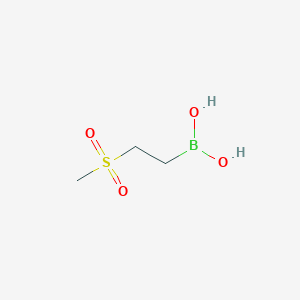
(2-Methanesulfonylethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methanesulfonylethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a (2-methanesulfonylethyl) moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)boronic acid typically involves the reaction of (2-methanesulfonylethyl)magnesium bromide with a boron-containing reagent such as trimethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The general reaction scheme is as follows:
(2−Methanesulfonylethyl)MgBr+B(OCH3)3→(2−Methanesulfonylethyl)B(OH)2+3CH3OH
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent production quality.
化学反応の分析
Types of Reactions: (2-Methanesulfonylethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronic anhydride.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
(2-Methanesulfonylethyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (2-Methanesulfonylethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Methanesulfonylethyl)boronic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to simpler boronic acids like phenylboronic acid or methylboronic acid. Additionally, the (2-methanesulfonylethyl) moiety provides opportunities for further functionalization, enhancing its versatility in synthetic applications.
特性
分子式 |
C3H9BO4S |
|---|---|
分子量 |
151.98 g/mol |
IUPAC名 |
2-methylsulfonylethylboronic acid |
InChI |
InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3 |
InChIキー |
ONTICYYZLXUHEG-UHFFFAOYSA-N |
正規SMILES |
B(CCS(=O)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


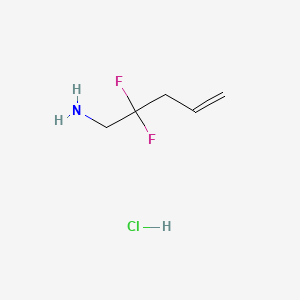
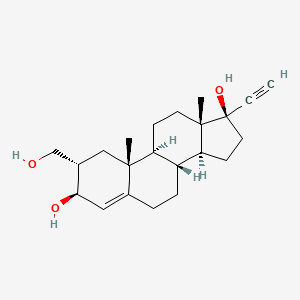
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

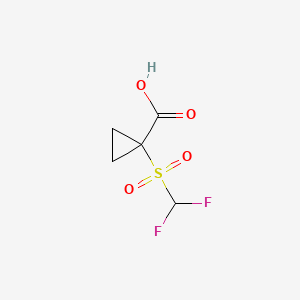
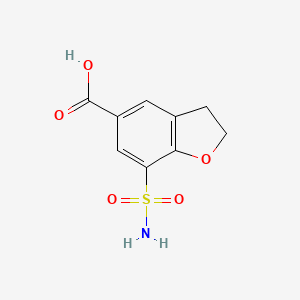
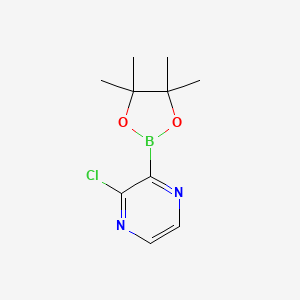
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
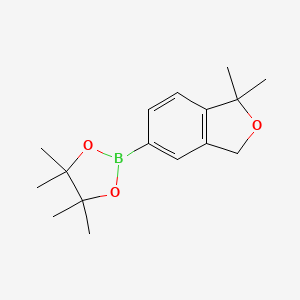
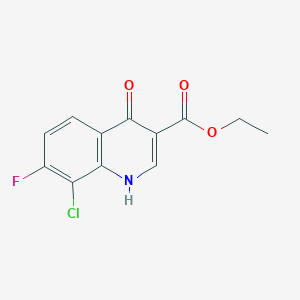

![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
